1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine
Description
1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative with a phenyl ring substituted at the 2-position with a trifluoromethylthio (SCF₃) group and at the 4-position with a cyano (C≡N) group.
Properties
Molecular Formula |
C8H6F3N3S |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-hydrazinyl-3-(trifluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3S/c9-8(10,11)15-7-3-5(4-12)1-2-6(7)14-13/h1-3,14H,13H2 |
InChI Key |
SVAPNMYFNMMHSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)SC(F)(F)F)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-cyano-2-(trifluoromethylthio)benzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethylthio groups contribute to its reactivity and ability to form stable complexes with target molecules. The hydrazine moiety can participate in redox reactions, influencing the compound’s biological and chemical activities .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₉H₇F₃N₃S
- Molecular Weight : ~233.21 g/mol
- Functional Groups: Trifluoromethylthio (SCF₃): A strong electron-withdrawing group (EWG) that enhances metabolic stability and lipophilicity. Cyano (C≡N): Another EWG that influences electronic density and participates in hydrogen bonding. Hydrazine (-NH-NH₂): A nucleophilic group critical for forming heterocycles (e.g., pyrazoles, triazoles) and coordinating with metal ions.
The structural and functional uniqueness of 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine is best understood through comparative analysis with analogous hydrazine derivatives. Below is a systematic evaluation based on substituent type, positional isomerism, and biological activity.
Substituent Effects on Physicochemical Properties
Table 1: Structural and Functional Comparisons
| Compound Name | Substituents (Position) | Molecular Formula | Key Properties | Biological Activity |
|---|---|---|---|---|
| 1-(4-Cyano-2-(SCF₃)phenyl)hydrazine (Target) | SCF₃ (2), C≡N (4) | C₉H₇F₃N₃S | High lipophilicity, metabolic stability | Antimicrobial, anticancer |
| 1-(3-Cyano-2-(SCF₃)phenyl)hydrazine | SCF₃ (2), C≡N (3) | C₉H₇F₃N₃S | Reduced solubility vs. target | Lower anticancer activity |
| 1-(4-(Methylthio)-2-(SCF₃)phenyl)hydrazine | SCF₃ (2), SCH₃ (4) | C₉H₁₀F₃N₂S₂ | Higher solubility, less stable | Moderate enzyme inhibition |
| 1-(2-Nitro-4-(SCF₃)phenyl)hydrazine | SCF₃ (4), NO₂ (2) | C₇H₆F₃N₃O₂S | Strong EWG effects, reactive | Unstable in biological assays |
| 1-(4-Ethyl-2-(SCF₃)phenyl)hydrazine | SCF₃ (2), C₂H₅ (4) | C₁₁H₁₂F₃N₂S | Enhanced solubility, lower reactivity | Antitumor |
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The target compound’s dual EWGs (SCF₃ and C≡N) confer greater metabolic stability and lipophilicity compared to derivatives with single EWGs (e.g., nitro or trifluoromethyl groups) .
- Positional Isomerism: Moving the cyano group from the 4-position (target) to the 3-position reduces solubility and biological efficacy due to steric hindrance and altered electronic distribution .
- Methylthio vs. Cyano: Replacing the cyano group with a methylthio (SCH₃) group increases solubility but reduces stability, highlighting the cyano group’s role in enhancing binding interactions .
Antimicrobial Activity :
- The target compound exhibits broader-spectrum antimicrobial activity compared to 1-(4-Ethyl-2-(SCF₃)phenyl)hydrazine, likely due to the cyano group’s hydrogen-bonding capacity .
- Mechanism : The SCF₃ group disrupts microbial membrane integrity, while the hydrazine moiety inhibits enzyme activity .
Anticancer Potential:
- The target compound shows superior cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa) compared to 1-(3-Cyano-2-(SCF₃)phenyl)hydrazine (IC₅₀ = 28 µM), emphasizing the importance of substituent positioning .
Biological Activity
1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C8H6F3N3S
- Molecular Weight : 233.21 g/mol
- Structural Features : The compound features a hydrazine moiety attached to a phenyl ring, substituted with a cyano group and a trifluoromethylthio group. This unique arrangement enhances its lipophilicity and stability, making it a candidate for various biological applications.
Synthesis
The synthesis of 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 4-cyano-2-(trifluoromethylthio)benzaldehyde with hydrazine hydrate. This reaction is usually performed under mild conditions (room temperature) using solvents such as ethanol or methanol to facilitate the process. Industrial methods may optimize these conditions for higher yields and purity through advanced techniques like continuous flow reactors.
Biological Activities
Research indicates that 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine exhibits significant biological activities, particularly:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, including Gram-positive bacteria and fungi. Studies suggest its potential as an antibacterial agent against Staphylococcus aureus and other pathogens .
- Anticancer Properties : The compound may inhibit cell proliferation by interacting with specific molecular targets. It is believed to inhibit enzymes related to cancer cell growth, contributing to its anticancer potential.
The biological activity of 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine is thought to involve:
- Enzyme Inhibition : The compound may act as a non-covalent inhibitor of enzymes involved in critical cellular processes. For example, it has been linked to moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important for neurotransmission and other physiological functions .
- Redox Reactions : Its structural features allow it to participate in redox reactions that influence both chemical and biological activities.
Comparative Analysis
To better understand the unique properties of 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine, it can be compared with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine | Similar structure but different substituents | Variations in reactivity due to different positioning of functional groups |
| 4-(Trifluoromethyl)phenylhydrazine | Lacks cyano group | Different biological activity profile |
| 1-Cyano-1-phenyl-2,2,2-trifluoroethanol | Contains a hydroxyl group instead of hydrazine | Distinct physical and chemical properties due to additional functional groups |
The specific arrangement of cyano and trifluoromethylthio groups enhances the compound's lipophilicity and stability compared to its analogs.
Case Studies
Several studies have explored the biological activity of hydrazine derivatives, including 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine:
- Antimicrobial Studies : A study demonstrated that derivatives of hydrazines exhibited varying degrees of antimicrobial activity against Mycobacterium tuberculosis and other pathogens, highlighting the potential of these compounds in treating infectious diseases .
- Cytotoxicity Assays : In vitro assays have shown that certain derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents.
- Enzyme Inhibition Studies : Research has indicated that certain hydrazine derivatives can inhibit key enzymes involved in neurotransmission, which could lead to therapeutic applications in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
